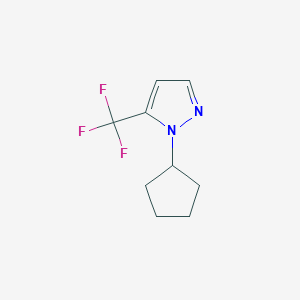

1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C9H11F3N2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

1-cyclopentyl-5-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-13-14(8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

ZTYVVTMTSKCRJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclopentylhydrazine with Trifluoromethylated 1,3-Dicarbonyl Compounds

- Step 1: Synthesis of 1,3-diketone bearing trifluoromethyl group at C-5 position, e.g., 4,4,4-trifluoro-1,3-butanedione derivatives.

- Step 2: Condensation with cyclopentylhydrazine under acidic or neutral conditions to form the pyrazoline intermediate.

- Step 3: Oxidative aromatization (using mild oxidants or air) to yield 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole.

This method is supported by general pyrazole synthesis protocols where hydrazines react with β-diketones.

Metal-Catalyzed Cycloaddition Approaches

- Use of 1,3-dipolar cycloaddition of diazocarbonyl compounds or nitrilimines with alkynes bearing trifluoromethyl groups, followed by cyclization and functionalization.

- Zinc triflate or copper triflate catalysis has been reported to facilitate these cycloadditions with good yields and regioselectivity.

Direct N-Alkylation of 5-(trifluoromethyl)-1H-pyrazole

Regioselective Functionalization via Lithiation and Subsequent Substitution

- Lithiation of 1H-pyrazole derivatives followed by reaction with electrophilic trifluoromethyl sources or cyclopentyl electrophiles.

- Flow chemistry adaptations have been reported for lithiation and functional group introduction with high regioselectivity and yield.

Representative Synthetic Procedure (Literature-Based Example)

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4,4,4-Trifluoro-1,3-butanedione + cyclopentylhydrazine, reflux | Formation of pyrazoline intermediate | 80-90 | Solvent: ethanol or acetic acid |

| 2 | Oxidation with iodine or air bubbling | Aromatization to pyrazole | 85-95 | Mild conditions prevent side reactions |

| 3 | Purification by recrystallization or chromatography | Pure 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole | - | Characterization by NMR, MS |

Analytical and Characterization Data

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Straightforward, uses readily available reagents | Requires careful control of regioselectivity | 80-95% | Good for lab scale |

| Metal-catalyzed cycloaddition | High regioselectivity, mild conditions | Requires expensive catalysts | 70-90% | Potential for scale-up |

| Direct N-alkylation | Simple, post-pyrazole functionalization | May lead to N-alkylation regioisomers | 60-85% | Suitable for small to medium scale |

| Lithiation and substitution | High regioselectivity, adaptable to flow chemistry | Requires handling of strong bases and low temperatures | 75-90% | High, with flow reactor |

Summary and Recommendations

The preparation of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is best achieved through cyclocondensation of cyclopentylhydrazine with trifluoromethylated 1,3-dicarbonyl compounds, followed by mild oxidative aromatization. Alternative methods such as metal-catalyzed cycloadditions and direct N-alkylation offer complementary routes depending on available starting materials and scale requirements.

Flow chemistry and lithiation strategies provide modern, scalable options with enhanced regioselectivity and functional group tolerance. Analytical data and predicted physical parameters support the structural assignment and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Palladium catalysts, nucleophiles like amines or thiols, elevated temperatures.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Functionalized pyrazole compounds with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group; its molecular formula is . This structure gives the compound unique chemical and biological properties, making it interesting in various scientific fields, including medicinal chemistry and material science.

Scientific Research Applications

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has diverse applications across several fields:

- Medicinal Chemistry Research has indicated that 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole exhibits potential biological activities and has been investigated for its ability to inhibit certain enzymes and bind to specific receptors, which could make it useful in therapeutic applications. Studies on 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole have focused on its interactions with biological targets and reveal that the compound may modulate enzyme activity or receptor signaling pathways, which could lead to therapeutic effects.

- Synthesis of derivatives It serves as a building block for synthesizing more complex compounds. The products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives that may have distinct properties and applications.

Structural Analogues

Several compounds share structural similarities with 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Similar pyrazole ring | Methyl substitution affects solubility and reactivity |

| 3-Amino-5-(trifluoromethyl)-1H-pyrazole | Contains an amino group | Potential for enhanced biological activity due to amino group |

| 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole | Cyclohexyl instead of cyclopentyl | Variation in ring size alters physical properties |

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (C20H19F3N2O4): Contains methoxy (-OCH₃) groups, which are electron-donating. These groups increase solubility in polar solvents compared to the cyclopentyl group in the target compound. X-ray crystallography confirms a planar pyrazole core with intramolecular interactions influenced by methoxy substituents .

Steric and Conformational Effects

- 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole : Bromine at the 4-position acts as a leaving group, enabling further functionalization. The diphenyl substituents introduce significant steric hindrance, reducing reaction rates in cross-coupling reactions compared to the cyclopentyl analog .

- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole : The smaller cyclopropyl group reduces steric hindrance compared to cyclopentyl, favoring planar conformations that enhance binding in biological targets .

Physical-Chemical Properties

| Compound | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|

| 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole | Not reported | Likely lipophilic | Cyclopentyl, -CF₃ |

| 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 98–100 | Low in polar solvents | Bromine, -CF₃ |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Not reported | High (due to -COOH) | Carboxylic acid, -CF₃ |

| 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Not reported | Moderate | Pyrazolopyrimidine, -CF₃ |

- The cyclopentyl group in the target compound likely enhances lipid solubility compared to phenyl or methoxy-substituted analogs, favoring membrane permeability in biological systems .

Biological Activity

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a cyclopentyl group and a trifluoromethyl group, contributing to its unique chemical properties and biological interactions.

- Molecular Formula : C9H12F3N3

- Molecular Weight : 255.67 g/mol

The structure of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, which is crucial for developing drugs targeting specific diseases. The exact mechanisms are still being explored, but preliminary studies suggest that it could inhibit certain enzymes and bind to specific receptors, potentially leading to therapeutic effects .

Biological Activities

1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit antimicrobial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The compound's structural features may enhance its efficacy against these pathogens .

- Anti-diabetic Potential : Inhibition of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been linked to improved insulin sensitivity and reduced hepatic glucose production, positioning this compound as a potential therapeutic agent for type II diabetes .

Case Studies and Research Findings

Several studies have documented the biological activities of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole:

These findings highlight the compound's versatility and potential in pharmacological applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Similar pyrazole ring | Methyl substitution affects solubility and reactivity |

| 3-Amino-5-(trifluoromethyl)-1H-pyrazole | Contains an amino group | Potential for enhanced biological activity due to amino group |

| 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole | Cyclohexyl instead of cyclopentyl | Variation in ring size alters physical properties |

The unique combination of cyclopentyl and trifluoromethyl groups in 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole influences its reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with diketone or enamine precursors under acidic or catalytic conditions. For example, cyclopentyl-substituted pyrazoles are often synthesized via [3+2] cycloaddition or nucleophilic substitution on pre-functionalized pyrazole cores. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd or Cu catalysts) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization is standard .

Q. How do substituents like cyclopentyl and trifluoromethyl groups influence the compound’s reactivity?

The cyclopentyl group enhances steric bulk, potentially reducing nucleophilic attack at the 1-position, while the electron-withdrawing trifluoromethyl group stabilizes the pyrazole ring via inductive effects, directing electrophilic substitution to the 4-position. Comparative studies with methyl or phenyl analogs show that these substituents modulate lipophilicity and metabolic stability, impacting biological activity .

Q. What spectroscopic methods are most effective for structural characterization?

and NMR are primary tools for confirming regiochemistry, with characteristic shifts for the trifluoromethyl group (~–63 ppm in NMR) and cyclopentyl protons (multiplet at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation of molecular geometry .

Q. What preliminary biological screening assays are recommended for this compound?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to pyrazoles’ known interactions with ATP-binding pockets. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and computational docking to prioritize targets. Substituent-specific effects, such as the trifluoromethyl group’s role in enhancing binding affinity, should be quantified via IC comparisons .

Advanced Research Questions

Q. How can continuous flow synthesis be optimized for scalable production of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole?

Continuous flow systems improve heat transfer and mixing efficiency, critical for exothermic cyclization steps. Key parameters include:

- Residence time : Optimized to 10–30 minutes to prevent side reactions.

- Solvent system : Biphasic mixtures (e.g., HO/EtOAc) enhance separation.

- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching. Recent studies achieved >85% yield using microreactors with real-time FTIR monitoring .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from impurities (>95% purity required via HPLC) or assay variability. Methodological solutions include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., serum-free media).

- Metabolite profiling : LC-MS to identify degradation products.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can functional groups be introduced at the 4-position of the pyrazole ring?

Directed ortho-metalation (DoM) using LDA or Grignard reagents enables regioselective bromination or iodination at the 4-position. Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents. For example, 4-bromo derivatives achieved 70–80% yield under Pd(OAc) catalysis .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Molecular dynamics (MD) simulations (AMBER or GROMACS) and docking (AutoDock Vina) model binding modes. Key considerations:

- Active site flexibility : Account for CYP3A4’s conformational changes.

- Free energy calculations : MM-PBSA to estimate binding affinities. Validate predictions with in vitro CYP inhibition assays .

Q. How does the cyclopentyl group affect crystallization and polymorph formation?

The bulky cyclopentyl group disrupts π-π stacking, favoring amorphous phases. Polymorph screening via solvent vapor diffusion (e.g., acetone/hexane) identifies stable forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, with annealing at 120°C often inducing crystalline transitions .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The trifluoromethyl group confers resistance to nucleophilic attack in basic conditions, while the cyclopentyl group’s steric hindrance slows acid-catalyzed ring-opening. Degradation pathways (e.g., hydrolysis to pyrazolone) are monitored via NMR in DO/NaOD or DCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.